molecular formula C16H10F6 B12930684 4,4'-Bis(trifluoromethyl)stilbene

4,4'-Bis(trifluoromethyl)stilbene

Cat. No.: B12930684
M. Wt: 316.24 g/mol
InChI Key: AKPPHKDAEYUZPI-OWOJBTEDSA-N
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Description

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the corresponding stilbene derivative. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide under basic conditions to yield the desired ethene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Materials Science

Optical Brighteners
4,4'-Bis(trifluoromethyl)stilbene is utilized as an optical brightener in textiles and plastics. Its ability to absorb UV light and re-emit it as visible light enhances the brightness of materials, making it valuable in industries where aesthetic quality is paramount. The compound's properties allow for improved brightness and whiteness in products, which is increasingly important for meeting consumer expectations and sustainability standards .

Fluorescent Probes
The compound has been employed as a fluorescent probe in polymer science. Due to its strong fluorescence properties, it can be used to study polymer behavior and interactions. For instance, research has shown that this compound can effectively label polymers, providing insights into their structure and dynamics through techniques like NMR spectroscopy .

Analytical Chemistry

Fluorescence Spectroscopy
In analytical chemistry, this compound is used in fluorescence spectroscopy applications due to its strong fluorescent characteristics. It serves as a standard for calibrating instruments and assessing the performance of fluorescent dyes in various experimental setups .

Sensing Applications
The compound's unique electronic properties make it suitable for developing sensors that detect environmental pollutants or biological markers. Research indicates that incorporating this compound into sensor designs could enhance sensitivity and selectivity due to its high fluorescence yield and stability under varying conditions .

Case Study 1: Optical Brightening in Textiles

A study conducted on the application of optical brighteners in textile manufacturing highlighted the efficiency of this compound in enhancing fabric brightness. The research demonstrated significant improvements in color fastness and overall aesthetic appeal when this compound was used compared to traditional brighteners.

Case Study 2: Cholesterol Management

In a pharmacological study focusing on cholesterol management, derivatives of this compound were tested on animal models. Results indicated a marked reduction in cholesterol levels when administered alongside standard treatments, suggesting a potential role for this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2-Bis(4-methylphenyl)ethene: Similar structure but with methyl groups instead of trifluoromethyl groups.

    (E)-1,2-Bis(4-chlorophenyl)ethene: Contains chlorine atoms instead of trifluoromethyl groups.

    (E)-1,2-Bis(4-nitrophenyl)ethene: Features nitro groups instead of trifluoromethyl groups.

Uniqueness

(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and electron-withdrawing capabilities, making it valuable for various applications in research and industry.

Biological Activity

4,4'-Bis(trifluoromethyl)stilbene is a synthetic stilbene derivative characterized by the presence of two trifluoromethyl groups attached to the stilbene backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties imparted by the trifluoromethyl groups enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C16_{16}H10_{10}F6_6
  • Molecular Weight : 304.24 g/mol
  • Structure : The stilbene structure consists of two phenyl rings connected by a double bond, with each phenyl ring substituted by trifluoromethyl groups.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • In studies using MTT assays, the compound showed IC50_{50} values indicating effective inhibition of cell viability in cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia). The IC50_{50} values ranged from 4.64 µM to 9.22 µM depending on the cell line and treatment duration .
Cell LineIC50_{50} (µM)Viable Cells (%) at 20 µM (48h)Viable Cells (%) at 20 µM (72h)
MCF-78.47 ± 0.1821.2415.05
HeLa9.22 ± 0.1729.3321.64
Jurkat4.64 ± 0.0824.726.01
  • Mechanisms of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit angiogenesis through targeting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . Molecular docking studies suggest strong binding affinities, supporting its potential as an anticancer agent.

Anti-inflammatory Activity

Stilbene derivatives are known for their anti-inflammatory properties, and this compound is no exception.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation pathways . Studies have indicated that stilbene compounds with hydroxyl substitutions exhibit enhanced anti-inflammatory activity; however, the trifluoromethyl substitution may also contribute to this effect by altering electronic properties and lipophilicity.

Antimicrobial Activity

The antimicrobial potential of stilbenes has been explored extensively.

  • In Vitro Studies : Preliminary studies suggest that compounds similar to this compound exhibit activity against various bacterial strains, including Helicobacter pylori. While specific data on this compound's antimicrobial efficacy is limited, stilbenes are generally recognized for their broad-spectrum antimicrobial properties .

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the effects of various stilbene derivatives on human cancer cell lines, highlighting the superior cytotoxicity of those with trifluoromethyl substitutions compared to their non-substituted counterparts .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects of stilbenes have shown promising results in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Properties

Molecular Formula

C16H10F6

Molecular Weight

316.24 g/mol

IUPAC Name

1-(trifluoromethyl)-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C16H10F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h1-10H/b2-1+

InChI Key

AKPPHKDAEYUZPI-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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